
n,n'-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine: is a compound belonging to the class of tetrazines, which are heterocyclic compounds containing a four-nitrogen ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n’-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine typically involves the reaction of hydrazine with benzonitrile, followed by mild oxidation. Another approach involves the treatment of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride, followed by further reaction with another equivalent of an acyl chloride .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: n,n’-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and diazonium salts are commonly used.
Major Products: The major products formed from these reactions include various substituted tetrazine derivatives, which have different functional groups attached to the tetrazine ring .
Scientific Research Applications
Chemistry: In chemistry, n,n’-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: This compound has shown potential in biological and medicinal applications. It has been studied for its anticancer properties, particularly against human cell lines such as P-388, Bel-7402, MCF-7, and A-549 . It also exhibits anti-inflammatory and antiviral activities .
Industry: In the industrial sector, n,n’-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine is used in the development of photo- and electroactive materials, luminescent elements, and image sensors .
Mechanism of Action
The mechanism of action of n,n’-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine involves its interaction with molecular targets and pathways within cells. It acts as an electron-deficient diene in the inverse electron demand Diels-Alder reaction, which is a key reaction in the formation of various bioactive compounds . This reaction mechanism allows it to form stable complexes with other molecules, leading to its biological activities.
Comparison with Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: This compound is similar in structure but lacks the dihydro and diamine functionalities.
3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine: This compound is a dihydro derivative with different substitution patterns.
3,6-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboxamide: This compound has shown excellent anticancer activities.
Uniqueness: n,n’-Diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine is unique due to its specific substitution pattern and the presence of both dihydro and diamine functionalities. These features contribute to its distinct chemical reactivity and biological activities.
Properties
CAS No. |
71123-44-9 |
|---|---|
Molecular Formula |
C14H14N6 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-N,6-N-diphenyl-1,2,4,5-tetrazinane-3,6-diimine |
InChI |
InChI=1S/C14H14N6/c1-3-7-11(8-4-1)15-13-17-19-14(20-18-13)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,18)(H2,16,19,20) |
InChI Key |
SMXBXBVTBRGNKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NNC(=NC3=CC=CC=C3)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





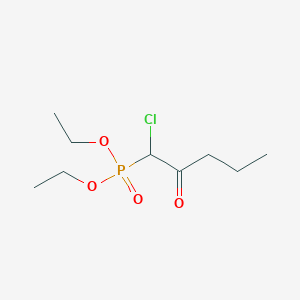
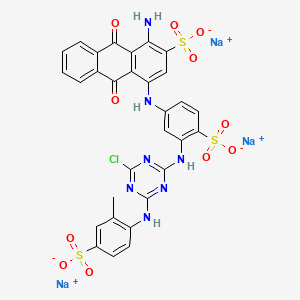
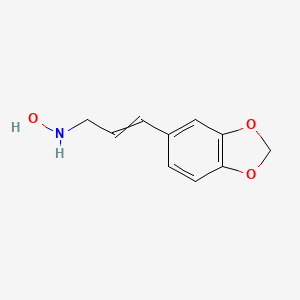
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
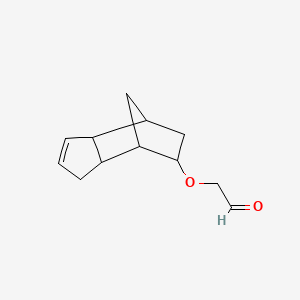
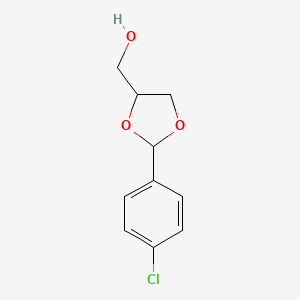
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
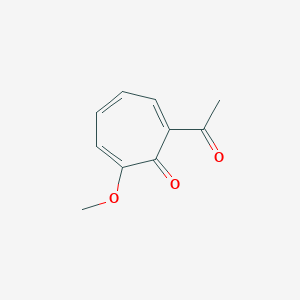

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

